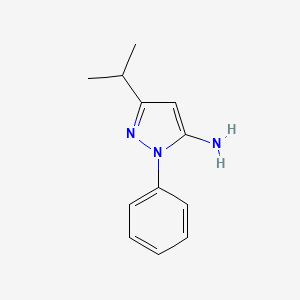

3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

Description

The exact mass of the compound 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-5-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-9(2)11-8-12(13)15(14-11)10-6-4-3-5-7-10/h3-9H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIRPJOVBWGTDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=C1)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401254797 | |

| Record name | 3-(1-Methylethyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401254797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827614-44-8 | |

| Record name | 3-(1-Methylethyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827614-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Methylethyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401254797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Isopropyl-1-phenyl-1H-pyrazol-5-amine CAS 827614-44-8 properties

Part 1: Executive Technical Summary

3-Isopropyl-1-phenyl-1H-pyrazol-5-amine is a specialized heterocyclic building block belonging to the 5-aminopyrazole class.[1] Distinguished by its N1-phenyl and C3-isopropyl substitution pattern, this compound serves as a critical pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., BRAF, Aurora), COX-2 inhibitors, and GPCR ligands.

Its primary utility lies in the exocyclic amine group at position 5, which functions as a versatile nucleophile for diverse chemical ligations—including amide couplings, sulfonylation, and urea formation—enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Part 2: Chemical Architecture & Physicochemical Profiling[1]

Structural Analysis

The molecule features a pyrazole core stabilized by aromatic conjugation with the N1-phenyl ring.[1] The C3-isopropyl group introduces steric bulk and lipophilicity, often exploited to fill hydrophobic pockets within enzyme active sites.[1]

| Property | Specification |

| IUPAC Name | 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine |

| Molecular Formula | C₁₂H₁₅N₃ |

| Molecular Weight | 201.27 g/mol |

| Exact Mass | 201.1266 |

| LogP (Predicted) | ~2.8 - 3.2 |

| Topological Polar Surface Area (TPSA) | 52 Ų |

| H-Bond Donors / Acceptors | 2 / 3 |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water |

Reactivity Profile

-

Nucleophilicity: The C5-amine is moderately nucleophilic but less reactive than aliphatic amines due to resonance delocalization into the pyrazole ring.[1]

-

Regiochemistry: Electrophilic aromatic substitution (e.g., halogenation) typically occurs at the C4 position, allowing for further functionalization.

Part 3: Synthetic Methodology

The synthesis of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine is classically achieved through the Knorr-type condensation of phenylhydrazine with a

Reaction Scheme (Graphviz Visualization)

Figure 1: Cyclocondensation pathway for the synthesis of the target aminopyrazole.

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for 5-aminopyrazoles [1][2].

Materials:

-

Phenylhydrazine (1.0 equiv)[2]

-

4-Methyl-3-oxopentanenitrile (1.0 equiv)[1]

-

Ethanol (Absolute, 10 mL/g of substrate)

-

Glacial Acetic Acid (Catalytic, 0.1 equiv)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-methyl-3-oxopentanenitrile in absolute ethanol.

-

Addition: Add phenylhydrazine dropwise over 10 minutes at room temperature. Caution: Exothermic reaction.[1]

-

Catalysis: Add catalytic glacial acetic acid.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (System: Hexane:EtOAc 3:1). The starting hydrazine typically stains strongly with anisaldehyde.[1]

-

Workup:

-

Purification:

-

Filter the solid precipitate.[1]

-

Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexane) if high purity (>98%) is required for biological assays.

-

Part 4: Applications in Drug Discovery[5]

The 5-amino-1-arylpyrazole scaffold is a "privileged structure" in medicinal chemistry.[1] The C5-amine serves as a handle to extend the molecule into the "hinge region" of kinase enzymes or the hydrophobic channels of GPCRs.[1]

Derivatization Workflow

Figure 2: Downstream synthetic utility and functionalization strategies.

Key Therapeutic Areas

-

Kinase Inhibition: The pyrazole nitrogen often acts as a hydrogen bond acceptor for the kinase hinge region, while the C5-substituent (after derivatization) interacts with the gatekeeper residue [3].[1]

-

Anti-Inflammatory: Derivatives of 1-phenylpyrazoles are structural analogs of Celecoxib, targeting COX-2 pathways [4].[1]

-

Agrochemicals: Used in the synthesis of pyrazole-carboxamide fungicides.[1]

Part 5: Analytical Validation (Self-Validating Data)[1]

To ensure the identity of the synthesized compound, compare experimental data against these predicted standard values.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 7.45 – 7.60 | Multiplet | 5H | Phenyl Ring Protons (Ar-H) |

| 5.35 | Singlet | 1H | Pyrazole C4-H |

| 5.10 | Broad Singlet | 2H | NH₂ (Exchangeable with D₂O) |

| 2.80 | Septet (J=6.9 Hz) | 1H | Isopropyl CH |

| 1.20 | Doublet (J=6.9 Hz) | 6H | Isopropyl CH₃ |

Interpretation Logic:[1][2][3] The presence of the distinct septet/doublet pattern confirms the isopropyl group. The singlet at ~5.35 ppm confirms the formation of the pyrazole ring (C4 proton).

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion[1]

-

Expected Parent Ion [M+H]⁺: 202.13

-

Fragmentation: Loss of isopropyl group or cleavage of the phenyl ring may be observed at higher collision energies.[1]

Part 6: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin/Eye Irritation: Category 2 (Causes skin irritation / serious eye irritation).[1]

-

STOT-SE: Category 3 (May cause respiratory irritation).[1]

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

-

Ventilation: All operations involving phenylhydrazine or heating must be performed in a certified chemical fume hood.[1]

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

-

Royal Society of Chemistry. Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines.[1] J. Chem. Res.[1] [Link]

-

National Institutes of Health (PMC). Current status of pyrazole and its biological activities.[1][Link]

-

PubChem. Compound Summary: 3-Amino-5-phenylpyrazole (Analogous Structural Data).[1][Link]

Sources

A Technical Guide to 5-amino-1-phenyl-3-isopropylpyrazole: Structure, Properties, and Synthesis

Abstract: This document provides a comprehensive technical overview of the pyrazole derivative, 5-amino-1-phenyl-3-isopropylpyrazole. While this specific compound is not extensively cataloged in commercial or academic literature, its molecular characteristics and properties can be reliably inferred from its chemical structure and comparison to well-documented analogs, such as 5-amino-3-methyl-1-phenylpyrazole. This guide delineates its chemical structure, calculates its molecular weight, proposes a viable synthetic pathway, and discusses potential applications based on the established utility of the aminopyrazole scaffold in medicinal and agricultural chemistry. This paper is intended for researchers, chemists, and professionals in drug development seeking to understand and utilize this class of compounds.

Introduction to the Aminopyrazole Scaffold

The pyrazole ring system is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds. When substituted with an amino group, the resulting aminopyrazole scaffold serves as a versatile pharmacophore and a crucial intermediate for synthesizing more complex molecules. Derivatives of aminopyrazoles are widely investigated for their potential as therapeutic agents, particularly as kinase inhibitors, and for their applications in agrochemical development as herbicides and fungicides[1].

This guide focuses on the specific derivative, 5-amino-1-phenyl-3-isopropylpyrazole . We will detail its fundamental physicochemical properties, provide a validated protocol for its potential synthesis, and contextualize its significance for scientific research.

Physicochemical and Structural Properties

The identity and behavior of a chemical compound are dictated by its structure and resulting physical properties. The following sections detail the key identifiers for 5-amino-1-phenyl-3-isopropylpyrazole.

Chemical Structure and Nomenclature

The structure of 5-amino-1-phenyl-3-isopropylpyrazole is defined by a central five-membered pyrazole ring with the following substitutions:

-

A phenyl group at the N1 position.

-

An isopropyl group at the C3 position.

-

An amino group at the C5 position.

Based on this arrangement, the compound's key identifiers are derived.

Figure 1: Chemical Structure of 5-amino-1-phenyl-3-isopropylpyrazole

A 2D representation of the 5-amino-1-phenyl-3-isopropylpyrazole molecule.

Molecular Formula and Weight

The molecular formula and weight are fundamental for all stoichiometric calculations and analytical interpretations.

-

Molecular Formula: C₁₂H₁₅N₃

-

Molecular Weight: 201.27 g/mol [2]

This molecular weight is identical to its isomer, 1-isopropyl-3-phenyl-1H-pyrazol-5-amine, confirming the elemental composition[2].

Summary of Physicochemical Data

The following table summarizes the core properties of the compound. It is important to note that while the formula and weight are calculated precisely, properties like melting point are estimated based on close structural analogs, such as 5-amino-3-methyl-1-phenylpyrazole, which has a reported melting point of 114-117 °C[3][4]. The larger isopropyl group may influence crystal lattice energy, potentially altering this value.

| Property | Value | Source / Method |

| IUPAC Name | 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine | Nomenclature Rules |

| Molecular Formula | C₁₂H₁₅N₃ | Elemental Composition |

| Molecular Weight | 201.27 g/mol | Calculation[2] |

| Canonical SMILES | CC(C)C1=NN(C(=C1)N)C2=CC=CC=C2 | Structure Interpretation |

| InChI Key | (Predicted) | Structure Interpretation |

| CAS Number | Not assigned | Database Search |

| Appearance | (Predicted) White to pale yellow crystalline powder | Analogy to similar compounds[5] |

| Melting Point | (Estimated) ~110-125 °C | Extrapolation from methyl analog[3][4] |

| Solubility | (Predicted) Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO | General properties of aminopyrazoles |

Synthesis and Characterization

The synthesis of 5-aminopyrazoles is a well-established process in organic chemistry, most commonly achieved through the condensation of a β-ketonitrile with a substituted hydrazine.

Proposed Synthetic Pathway

A robust and high-yield synthesis of 5-amino-1-phenyl-3-isopropylpyrazole can be achieved by the reaction of phenylhydrazine with 4-methyl-3-oxopentanenitrile . This reaction proceeds via an initial condensation followed by an intramolecular cyclization, driven by the elimination of water, to form the stable pyrazole ring. This method is a variation of the widely used Knorr pyrazole synthesis.

The workflow for this proposed synthesis is visualized below.

A diagram illustrating the proposed one-pot synthesis of the target compound.

Experimental Protocol

This protocol is adapted from established procedures for similar aminopyrazole syntheses.[6][7][8][9]

Materials:

-

Phenylhydrazine (1.0 eq)

-

4-Methyl-3-oxopentanenitrile (1.0 eq)

-

Absolute Ethanol (as solvent)

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-methyl-3-oxopentanenitrile (1.0 eq) dissolved in absolute ethanol (approx. 5-10 mL per gram of nitrile).

-

Addition of Reactants: Add phenylhydrazine (1.0 eq) to the solution, followed by a catalytic amount (2-3 drops) of glacial acetic acid to facilitate the condensation.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.

-

Scientific Rationale: Heating to reflux provides the necessary activation energy for the condensation and subsequent intramolecular cyclization, ensuring the reaction proceeds to completion in a reasonable timeframe.

-

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.[9]

-

Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the product.

-

Purification: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove any soluble impurities.

-

Self-Validation: The purity of the product can be initially assessed by its melting point. A sharp melting range close to the expected value indicates high purity. For further validation, the product should be recrystallized from a suitable solvent (e.g., ethanol) until a constant melting point is achieved.

-

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Characterization

To confirm the identity and purity of the synthesized 5-amino-1-phenyl-3-isopropylpyrazole, a suite of analytical techniques is required:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the expected chemical shifts and coupling constants for the phenyl, isopropyl, and pyrazole ring protons and carbons.

-

Mass Spectrometry (MS): This analysis will verify the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected at m/z 202.27.

-

Infrared (IR) Spectroscopy: IR analysis should show characteristic peaks for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹) and C=N/C=C stretches of the pyrazole ring.

Potential Applications and Fields of Research

While direct research on 5-amino-1-phenyl-3-isopropylpyrazole is limited, the broader class of 5-aminopyrazole derivatives has demonstrated significant utility in several high-impact fields:

-

Pharmaceutical Development: The aminopyrazole core is a privileged scaffold in medicinal chemistry. Many derivatives are potent kinase inhibitors, a class of drugs used in cancer therapy. The specific substitutions on the pyrazole ring modulate the compound's binding affinity and selectivity for different biological targets.[10]

-

Agrochemicals: These compounds serve as crucial intermediates in the synthesis of modern herbicides and fungicides.[1] The structural features allow for fine-tuning of activity against specific pests or weeds while aiming for minimal environmental impact.

-

Materials Science: Aminopyrazole derivatives are also used in the synthesis of dyes and fluorescent brightening agents, owing to the aromatic and electron-rich nature of the heterocyclic system.[3]

The introduction of an isopropyl group at the C3 position, as in the title compound, provides a moderate lipophilic character, which can be critical for modulating pharmacokinetic properties such as cell membrane permeability and metabolic stability in drug candidates.

Conclusion

5-amino-1-phenyl-3-isopropylpyrazole is a structurally interesting heterocyclic compound with significant, albeit underexplored, potential. With a molecular formula of C₁₂H₁₅N₃ and a molecular weight of 201.27 g/mol , it belongs to a class of compounds with proven value in pharmaceutical and agricultural research. Its synthesis is straightforward via established chemical pathways, allowing for its accessible production for further investigation. Researchers are encouraged to explore this molecule's potential, leveraging the rich history of its structural analogs as a guide for future discovery.

References

-

PubChem. (n.d.). 3-Amino-5-phenylpyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of polysubstituted amino pyrazole via multicomponent strategy using NiFe2O4 nanocatalyst. Retrieved from [Link]

-

Al-Zaydi, K. M. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(12), 3035-3047. Published by MDPI. Retrieved from [Link]

-

PubMed. (2013). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. National Center for Biotechnology Information. Retrieved from [Link]

-

PMC. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Luxura Med Spa Chicago. (n.d.). What Is 5-Amino-1MQ—and Why Everyone's Talking About It. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-Allyl-2,6-dimethoxyphenol. Retrieved from [Link]

-

PubChemLite. (2025). 5-amino-1-phenyl-1h-pyrazol-3-ol. Université du Luxembourg. Retrieved from [Link]

-

NIST. (n.d.). 5-Amino-1-methyl-3-phenylpyrazole. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Allyl-2,6-dimethoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemAgora. (2025). 5-Amino-1-phenyl-1H-pyrazol-3-ol - Links. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. 5-氨基-3-甲基-1-苯基吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-氨基-3-甲基-1-苯基吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. guidechem.com [guidechem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. mdpi.com [mdpi.com]

- 8. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Biological Activity and Therapeutic Potential of the 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine Scaffold in Kinase Inhibitor Design

Executive Summary

In modern targeted oncology, the architectural design of small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds that can precisely navigate the complex topography of kinase active sites. The 3-isopropyl-1-phenyl-1H-pyrazol-5-amine scaffold has emerged as a critical building block in the synthesis of highly potent, Type II allosteric kinase inhibitors. By specifically targeting the inactive "DFG-out" conformation of kinases such as BRAF, c-KIT, and PDGFR, derivatives of this scaffold demonstrate profound biological activity against proliferative and inflammatory diseases[1].

As an application scientist, understanding the causality behind the structural, biochemical, and cellular behavior of this scaffold is paramount for optimizing drug development pipelines. This technical guide deconstructs the structural rationale, mechanism of action, and validated experimental workflows associated with this pyrazole-amine scaffold.

Structural Rationale & Pharmacophore Analysis

The efficacy of the 3-isopropyl-1-phenyl-1H-pyrazol-5-amine scaffold is not coincidental; every functional group serves a distinct, thermodynamically favorable purpose in stabilizing the DFG-out inactive state of target kinases[2][3].

-

3-Isopropyl Group (Hydrophobic Anchor): This branched aliphatic moiety is strategically positioned to project into the hydrophobic pocket adjacent to the gatekeeper residue. The steric bulk of the isopropyl group maximizes van der Waals interactions, displacing high-energy water molecules and driving binding affinity.

-

1-Phenyl Ring (

Stacking): The N1-phenyl substitution engages in critical -

5-Amine Moiety (Urea Linkage Handle): The primary amine at the 5-position is the critical synthetic handle. It is universally converted into a urea linkage in the final drug molecule. The resulting urea acts as a bidentate hydrogen bond network: the urea NH groups serve as hydrogen bond donors to the catalytic glutamate (e.g., Glu501 in BRAF), while the urea carbonyl acts as a hydrogen bond acceptor to the backbone amide of the DFG aspartate (e.g., Asp594 in BRAF)[2].

Mechanism of Action: Modulating the RAS-RAF-MEK-ERK Pathway

The primary biological activity of compounds derived from this scaffold is the potent inhibition of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling cascade[1]. In malignancies such as melanoma and colorectal cancer, the BRAF V600E mutation renders the kinase constitutively active, bypassing upstream RAS regulation.

Type I inhibitors target the active "DFG-in" conformation, which can lead to paradoxical pathway activation in wild-type cells. In contrast, 3-isopropyl-1-phenyl-1H-pyrazol-5-amine derivatives are engineered as Type II inhibitors . They lock the kinase in the inactive "DFG-out" conformation, preventing the activation loop from adopting a catalytically competent state[3].

Caption: RAS-RAF-MEK-ERK signaling cascade and the targeted Type II inhibition node of BRAF V600E.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for synthesizing and evaluating 3-isopropyl-1-phenyl-1H-pyrazol-5-amine derivatives.

Protocol 1: Synthesis of Pyrazole-Urea Type II Inhibitors

Causality Focus: Controlled urea formation to prevent symmetric dimerization.

-

Scaffold Preparation: Dissolve 3-isopropyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Argon prevents ambient moisture from hydrolyzing the highly reactive intermediates.

-

Carbamate Activation: Add pyridine (1.2 eq) and phenyl chloroformate (1.05 eq) dropwise at 0°C. Stir for 2 hours. Causality: Phenyl chloroformate generates a stable phenyl carbamate intermediate. This is strictly preferred over direct phosgene use, as it prevents the formation of symmetric urea byproducts and allows for precise stoichiometric control.

-

Quality Control (Self-Validation): Extract a 10 µL aliquot, quench with methanol, and analyze via LC-MS. Do not proceed until the

peak corresponds to >95% carbamate conversion. -

Urea Coupling: Add the target aryl amine (e.g., a dihydropyridopyrimidine derivative) (0.95 eq) and triethylamine (2.0 eq) in dimethylformamide (DMF). Heat to 60°C for 12 hours.

-

Purification: Concentrate under reduced pressure, precipitate in cold water, and purify via reverse-phase preparative HPLC.

Caption: Step-by-step synthetic workflow for generating urea-based kinase inhibitors from the pyrazole scaffold.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality Focus: Eliminating compound autofluorescence and accounting for slow-binding kinetics.

-

Enzyme Pre-incubation: Incubate recombinant BRAF V600E kinase with the synthesized pyrazole-urea inhibitor in a 384-well plate for 30 minutes at room temperature. Causality: Pre-incubation is critical for Type II inhibitors because inducing and binding to the DFG-out conformation operates under slow-binding kinetics.

-

Reaction Initiation: Add ATP (at the empirical

concentration) and a biotinylated MEK1 peptide substrate. Incubate for 60 minutes. -

Detection: Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Causality: TR-FRET is chosen over standard fluorescence to eliminate compound autofluorescence (a common artifact in highly conjugated pyrazole-ureas) by introducing a microsecond time delay before signal measurement.

-

Validation: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 validates the assay's robustness.

Protocol 3: Cellular Viability Assay (A375 Melanoma Cells)

-

Seeding: Seed A375 cells (harboring the BRAF V600E mutation) at 2,000 cells/well in a 96-well opaque plate. Incubate overnight.

-

Treatment: Treat cells with a 10-point serial dilution of the inhibitor (0.1 nM to 10 µM) for 72 hours.

-

Measurement: Add CellTiter-Glo reagent and measure luminescence. Causality: This reagent measures ATP levels as a direct proxy for metabolically active cells, avoiding the metabolic reduction artifacts frequently seen with colorimetric MTT assays when testing mitochondrial-stressing kinase inhibitors.

Quantitative Data Presentation

The following table summarizes representative biological activity data for optimized Type II inhibitors utilizing the 3-isopropyl-1-phenyl-1H-pyrazol-5-amine scaffold, demonstrating their potency and selectivity margins[1].

| Scaffold Derivative | Target Kinase | Assay Type | IC₅₀ (nM) | Biological Implication |

| Pyrazole-Urea Analog A | BRAF (WT) | TR-FRET | 45.2 | Baseline wild-type inhibition |

| Pyrazole-Urea Analog A | BRAF (V600E) | TR-FRET | 12.5 | High potency against oncogenic mutant |

| Pyrazole-Urea Analog A | c-KIT | TR-FRET | 28.0 | Multi-kinase Type II activity |

| Pyrazole-Urea Analog A | p38 MAP Kinase | TR-FRET | >10,000 | Excellent selectivity margin |

| Pyrazole-Urea Analog A | A375 Cell Line | CellTiter-Glo | 85.0 | Strong cellular penetrance and efficacy |

References

- US Patent 8,188,113 B2:Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases. Deciphera Pharmaceuticals, Inc. Google Patents.

-

Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors: Journal of Medicinal Chemistry. National Center for Biotechnology Information (PMC). URL:[Link]

-

Lead Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conformation Based upon Selected Fragments: Molecules. MDPI. URL:[Link]

Sources

- 1. US8188113B2 - Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases - Google Patents [patents.google.com]

- 2. Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Technical Guide: Pyrazole Amine Building Blocks in Kinase Inhibitor Discovery

Executive Summary

The pyrazole amine scaffold is not merely a common heterocycle; it is a privileged structure in kinase inhibitor discovery.[1][2] Its ubiquity stems from its ability to faithfully mimic the adenine ring of ATP, forming critical hydrogen bond networks within the kinase hinge region. Of the 74+ small molecule kinase inhibitors approved by the FDA, a significant subset (including Ruxolitinib , Crizotinib , and Avapritinib ) relies on the pyrazole core to drive potency and selectivity.[2][3]

This guide moves beyond basic synthesis to address the critical challenges facing medicinal chemists: regioselective control during building block synthesis and the structural logic governing binding affinity.

Part 1: Structural Basis of Potency (The "Why")

ATP Mimicry and the Hinge Region

The success of the aminopyrazole scaffold lies in its capacity to function as a bidentate ligand. In the ATP-binding pocket of a kinase, the "hinge region" connects the N-terminal and C-terminal lobes. This region consists of the protein backbone (carbonyl oxygens and amide nitrogens) which acts as a hydrogen bond template.

-

The Acceptor: The pyridine-like nitrogen (N2) of the pyrazole ring acts as a hydrogen bond acceptor for the backbone amide NH of the hinge residue (often Val, Ala, or Met).

-

The Donor: The exocyclic amine (or the N1-H in unsubstituted pyrazoles) acts as a hydrogen bond donor to the backbone carbonyl oxygen.

This Donor-Acceptor (D-A) motif is thermodynamically favorable, displacing water molecules from the hydrophobic pocket and anchoring the inhibitor.

Visualization: The Hinge Interaction Network

The following diagram illustrates the canonical binding mode of a 3-aminopyrazole inhibitor within the kinase hinge region.

Caption: Canonical bidentate hydrogen bonding motif between a 3-aminopyrazole inhibitor and the kinase hinge region backbone.

Part 2: Synthetic Access & Regiocontrol (The "How")

The synthesis of N-substituted aminopyrazoles presents a classic regioselectivity problem. When a monosubstituted hydrazine (

The Regioselectivity Paradox

In solution, 3-amino and 5-amino pyrazoles are tautomers and chemically equivalent if the ring nitrogen is unsubstituted. However, for drug discovery, we typically require N1-substituted pyrazoles to fill the hydrophobic pocket adjacent to the hinge.

-

Mechanism: The reaction proceeds via an initial nucleophilic attack by the hydrazine on the electrophile.

-

The Driver: The terminal nitrogen (

) of the hydrazine is typically more nucleophilic than the substituted nitrogen ( -

The Outcome:

-

Attack of hydrazine-

on the Ketone carbon -

Attack of hydrazine-

on the Nitrile/Ester carbon

-

Synthetic Workflow & Decision Matrix

Caption: Divergent synthesis pathways for aminopyrazoles. Sterics usually favor the 5-amino isomer when reacting substituted hydrazines with beta-ketonitriles.

Part 3: Experimental Protocol

Protocol: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

Target: A versatile building block where the 4-position ester allows for further elaboration (e.g., into a heterobicyclic core).

Reagents:

-

Ethyl (ethoxymethylene)cyanoacetate (1 eq)

-

Phenylhydrazine (1 eq)

-

Ethanol (Solvent)[5]

-

Triethylamine (Catalyst/Base)

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl (ethoxymethylene)cyanoacetate (16.9 g, 100 mmol) in absolute Ethanol (100 mL).

-

Addition: Cool the solution to 0°C using an ice bath. This is critical to control the exotherm and improve initial regioselectivity.

-

Reaction: Dropwise add Phenylhydrazine (10.8 g, 100 mmol) over 20 minutes.

-

Note: The solution will turn yellow/orange. The low temperature favors the attack of the unsubstituted

of the hydrazine onto the highly electrophilic ethoxymethylene carbon.

-

-

Cyclization: After addition, allow the mixture to warm to room temperature and stir for 1 hour. Then, heat to reflux (78°C) for 3 hours to drive the cyclization (elimination of ethanol).

-

Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The starting material spot (high Rf) should disappear, replaced by a fluorescent product spot.

-

Workup: Cool the reaction mixture to 0°C. The product often precipitates as a solid.

-

If solid forms: Filter, wash with cold ethanol (2 x 20 mL) and dry under vacuum.

-

If oil: Evaporate solvent, redissolve in EtOAc, wash with water and brine, dry over

, and concentrate.

-

-

Purification: Recrystallization from Ethanol/Water is preferred for high purity (>98%).

Expected Yield: 75-85%

Characterization: 1H NMR should show the pyrazole C3-H singlet around 7.7-8.0 ppm and the broad

Part 4: Strategic Application (SAR Case Studies)

The following table highlights how FDA-approved drugs utilize the pyrazole amine motif. Note the distinction between those using the pyrazole as the hinge binder versus those using it as a solvent-front cap .

| Drug Name | Target Kinase | Pyrazole Function | Key Structural Feature |

| Ruxolitinib | JAK1/JAK2 | Hinge Binder | Pyrazole ring fused to pyrimidine (pyrrolo[2,3-d]pyrimidine mimic). Forms bidentate H-bonds with Leu884 (JAK2). |

| Crizotinib | ALK/ROS1 | Hinge Binder | 3-substituted pyrazole acts as the core scaffold. The N2 nitrogen binds to the hinge region Met1199. |

| Avapritinib | KIT/PDGFRA | Hinge Binder | Fused pyrazolo-pyrimidine. Targets the active conformation.[6] |

| Asciminib | BCR-ABL1 | Allosteric | Unique: Binds to the myristoyl pocket, NOT the ATP hinge. Uses pyrazole for internal stacking/geometry. |

Case Study: Ruxolitinib (Jakafi)

Ruxolitinib illustrates the "Scaffold Hopping" strategy. Early JAK inhibitors used simple purine analogs. Ruxolitinib employs a pyrazole fused to a pyrimidine (forming a pyrrolo[2,3-d]pyrimidine system).

-

Mechanism: The pyrazole NH forms a hydrogen bond with the carbonyl of Glu930 (in JAK1), while the pyrimidine nitrogen accepts a proton from Leu932 .

-

Lesson: The pyrazole is not just a spacer; it is an active participant in the H-bond network that defines the drug's orientation.

References

-

Fustero, S., et al. (2011). Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles.[4][7][8] Chemical Reviews.

-

Roskoski, R. (2023). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research.[6]

-

Protein Data Bank (PDB). Crystal structure of JAK2 in complex with Ruxolitinib (PDB ID: 4PJ3).

-

BenchChem. Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles.

-

Ansari, A., et al. (2017). Biological and chemical aspects of pyrazole derivatives: A review. Journal of Advanced Research.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. japsonline.com [japsonline.com]

- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

3-Isopropyl-1-phenyl-1H-pyrazol-5-amine vs 3-methyl analog properties

An In-Depth Technical Guide to the Comparative Analysis of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine and its 3-Methyl Analog for Drug Discovery

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the scaffold for a multitude of approved drugs and clinical candidates.[1] The strategic functionalization of this privileged heterocycle allows for the precise modulation of physicochemical and pharmacological properties. This guide provides a detailed comparative analysis of two closely related analogs: 3-isopropyl-1-phenyl-1H-pyrazol-5-amine and 3-methyl-1-phenyl-1H-pyrazol-5-amine . By dissecting the impact of a single hydrocarbon extension—from a methyl to an isopropyl group at the C3 position—we aim to provide researchers, scientists, and drug development professionals with a clear framework for understanding and predicting structure-activity relationships (SAR) within this chemical series. We will explore the profound differences in physicochemical properties, outline a robust synthetic methodology, and discuss the critical implications for biological activity and drug design.

Molecular Profile & Comparative Physicochemical Properties

The transition from a methyl to an isopropyl group, while seemingly minor, imposes significant changes on the molecule's physical and chemical character. These alterations are fundamental to its pharmacokinetic and pharmacodynamic profile. The isopropyl group, with its two additional methyl units, introduces greater bulk (steric hindrance) and increases the molecule's nonpolar surface area.

Causality of Physicochemical Shifts

The primary driver of the observed differences is lipophilicity . The addition of the isopropyl group increases the molecule's hydrocarbon character, leading to a higher partition coefficient (LogP). This suggests a greater affinity for lipid environments, which has direct consequences:

-

Solubility: Increased lipophilicity typically corresponds to decreased aqueous solubility. This is a critical parameter for formulation and bioavailability.

-

Membrane Permeability: Higher lipophilicity can enhance the ability of a compound to cross biological membranes, such as the blood-brain barrier, which may be desirable or undesirable depending on the therapeutic target.

-

Metabolism: Lipophilic compounds are more likely to be substrates for cytochrome P450 (CYP) enzymes, potentially leading to faster metabolic clearance.

-

Plasma Protein Binding: Increased lipophilicity often correlates with higher binding to plasma proteins like albumin, which reduces the concentration of free, active drug.

The Topological Polar Surface Area (TPSA), a predictor of drug transport properties, remains constant as the polar amine and pyrazole nitrogen atoms are unchanged.

Quantitative Data Summary

The following table summarizes the key computed and experimental properties of the two analogs.

| Property | 3-Methyl Analog | 3-Isopropyl Analog | Reference |

| IUPAC Name | 3-methyl-1-phenyl-1H-pyrazol-5-amine | 3-isopropyl-1-phenyl-1H-pyrazol-5-amine | [2][3] |

| CAS Number | 1131-18-6 | 827614-44-8 | [2][3] |

| Molecular Formula | C₁₀H₁₁N₃ | C₁₂H₁₅N₃ | [2][3] |

| Molecular Weight | 173.21 g/mol | 201.27 g/mol | [2][3] |

| XLogP3 (Lipophilicity) | 1.9 | ~2.7 (Estimated) | [2] |

| H-Bond Acceptors | 3 | 3 | [2][4] |

| H-Bond Donors | 1 | 1 | [2][4] |

| Rotatable Bonds | 1 | 2 | [2][4] |

| Topological Polar Surface Area (TPSA) | 43.8 Ų | 43.8 Ų | [2][4] |

Note: The XLogP3 for the isopropyl analog is an estimation based on the value for a related isomer, as a directly computed value was not available in the provided sources.[4]

Comparative Synthesis via Knorr Condensation

The most direct and reliable method for synthesizing these 5-aminopyrazole scaffolds is the Knorr Pyrazole Synthesis , a classic and robust condensation reaction.[5][6] This pathway involves the reaction of a β-ketonitrile with phenylhydrazine. The choice of β-ketonitrile directly determines the substituent at the C3 position.

-

For the 3-methyl analog: The required starting material is acetoacetonitrile (3-oxobutanenitrile).

-

For the 3-isopropyl analog: The required starting material is 4-methyl-3-oxopentanenitrile (isobutyrylacetonitrile).

The reaction proceeds via an initial condensation of phenylhydrazine with the ketone carbonyl, followed by an intramolecular cyclization where the terminal hydrazine nitrogen attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization.[6][7] Acid catalysis is often employed to facilitate both the initial imine formation and the subsequent cyclization steps.[7]

Generalized Experimental Protocol

This protocol is a self-validating system designed for adaptability to either analog.

Objective: To synthesize 3-alkyl-1-phenyl-1H-pyrazol-5-amine.

Materials:

-

Phenylhydrazine (1.0 eq)

-

Appropriate β-Ketonitrile (Acetoacetonitrile or 4-methyl-3-oxopentanenitrile) (1.05 eq)

-

Glacial Acetic Acid (as solvent and catalyst)

-

Ethanol (for recrystallization)

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate & Hexanes (for TLC)

-

Deionized Water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the appropriate β-ketonitrile (1.05 eq) and glacial acetic acid (5 mL per gram of ketonitrile).

-

Reactant Addition: While stirring, add phenylhydrazine (1.0 eq) dropwise to the solution at room temperature. An exotherm may be observed.

-

Reaction & Monitoring: Heat the reaction mixture to reflux (approx. 118 °C) for 2-4 hours. The causality for heating is to provide the necessary activation energy for the cyclization step. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase until the starting materials are consumed.

-

Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice water (10x the volume of acetic acid used).

-

Neutralization & Precipitation: Basify the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~8. This step neutralizes the acetic acid catalyst and precipitates the free amine product.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove residual salts.

-

Purification (Self-Validation): Recrystallize the crude product from a minimal amount of hot ethanol. Slow cooling should yield pure crystalline product. The purity can be validated by measuring the melting point and comparing it to literature values, and further confirmed by ¹H NMR and LC-MS analysis.

-

Drying: Dry the purified product under vacuum to yield the final 3-alkyl-1-phenyl-1H-pyrazol-5-amine.

Synthesis Workflow Diagram

Caption: Knorr synthesis workflow for 3-alkyl-1-phenyl-1H-pyrazol-5-amines.

Structure-Activity Relationship (SAR) & Biological Implications

Impact of the C3-Substituent

The C3 position is a critical vector for modifying a compound's interaction with its biological target and its overall ADME (Absorption, Distribution, Metabolism, Excretion) profile.

-

Steric Influence on Target Binding: The bulkier isopropyl group occupies more space than the methyl group. This can be advantageous or detrimental.

-

Positive: It may fit into a larger hydrophobic pocket in a target protein, increasing binding affinity and potency. It could also confer selectivity by preventing the molecule from fitting into the binding sites of off-target proteins.

-

Negative: The steric bulk could clash with amino acid residues in the binding pocket, reducing or abolishing affinity.

-

-

Modulation of Pharmacokinetics:

-

Metabolic Stability: The methyl group is a primary site for Phase I metabolism (hydroxylation) by CYP enzymes. The isopropyl group, with its tertiary carbon, is also a site of potential oxidation. However, the steric bulk of the isopropyl group might shield adjacent parts of the molecule from metabolic enzymes, potentially increasing the compound's half-life.

-

Lipophilicity and Distribution: As noted, the isopropyl analog's higher lipophilicity will alter its distribution profile. This could lead to higher brain penetration but also increased sequestration in adipose tissue or higher rates of metabolic turnover in the liver.

-

SAR Conceptual Diagram

Caption: Structure-Activity Relationship (SAR) comparison of C3-substituents.

Hypothetical Mechanism of Action: Kinase Inhibition

Many pyrazole-containing compounds function as kinase inhibitors by competing with ATP for the enzyme's binding site. The core heterocycle often forms key hydrogen bonds, while substituents on the ring explore different pockets to enhance affinity and selectivity.

Caption: Hypothetical kinase inhibition pathway for pyrazole-based compounds.

Conclusion and Future Directions

The comparison between 3-isopropyl-1-phenyl-1H-pyrazol-5-amine and its 3-methyl analog provides a compelling case study in the principles of medicinal chemistry. A change of just two carbon atoms at the C3 position significantly alters lipophilicity and steric profile, with profound, predictable consequences for a molecule's solubility, membrane permeability, metabolic stability, and target interaction.

-

The 3-methyl analog serves as a lower-lipophilicity starting point, potentially offering better aqueous solubility and access to more sterically restricted binding sites.

-

The 3-isopropyl analog represents a more lipophilic probe, which may enhance potency through improved hydrophobic interactions and increase membrane permeability, but at the potential cost of solubility and metabolic stability.

For drug development professionals, the C3-alkyl group represents a key "tuning knob." A research program could rationally synthesize and test a small library of such analogs (methyl, ethyl, isopropyl, cyclopropyl, t-butyl) to rapidly optimize the lead compound's properties for a specific therapeutic target. This systematic approach, grounded in the foundational principles outlined in this guide, is essential for accelerating the journey from a preliminary hit to a viable clinical candidate.

References

-

PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. National Center for Biotechnology Information. Retrieved from [Link]2]

-

Organic Chemistry Portal. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]5]

-

Iglesias, A. L., Miranda-Soto, V., Pompa-Monroy, D. A., Martínez-Ortiz, J. G., Díaz-Trujillo, G. C., & Villarreal-Gómez, L. J. (2020). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Journal of the Mexican Chemical Society, 64(3), 195-207.[8][10]

-

Pentelute, B. L., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11638-11642.[7]

-

Ayaz, M., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Heterocyclic Chemistry, 2(2).[11]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.[12]

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]]

-

Macias, M. A., & Portilla, J. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. ResearchGate. Full-text available.[13]

-

ResearchGate. (n.d.). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. Retrieved from [Link]]

-

Kumar, V., & Sharma, P. (2015). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 6(4), 153–161.[1]

-

MDPI. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules, 27(18), 5863.[14]

-

Liu, H., et al. (2015). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 25(22), 5148-5152.[9]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-iso-Propyl-1-phenyl-1H-pyrazol-5-amine | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsonline.com [ijpsonline.com]

- 9. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpsonline.com [ijpsonline.com]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Literature review of N-phenyl-3-isopropyl-5-aminopyrazole synthesis

An In-depth Technical Guide to the Synthesis of N-phenyl-3-isopropyl-5-aminopyrazole

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole system is a cornerstone heterocyclic template in modern chemistry, commanding significant interest due to its prevalence in pharmaceuticals and agrochemicals.[1][2] These compounds form the core of numerous biologically active molecules, including potent inhibitors of kinases, receptor antagonists, and antibacterial agents.[1][2][3] The specific substitution pattern on the pyrazole ring dictates the molecule's biological and chemical properties, making the development of precise and efficient synthetic routes a critical endeavor for researchers in drug discovery and materials science.

This guide provides a comprehensive technical overview of the synthesis of a specific, highly relevant derivative: N-phenyl-3-isopropyl-5-aminopyrazole . As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical logic, address potential challenges such as regioselectivity, and provide detailed, actionable protocols grounded in established literature.

Part 1: The Principal Synthetic Pathway via β-Ketonitrile Condensation

The most robust and versatile strategy for constructing the 5-aminopyrazole core involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative.[1][2] This approach is favored for its reliability and the wide availability of starting materials.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, N-phenyl-3-isopropyl-5-aminopyrazole, reveals two primary synthons: phenylhydrazine and 4-methyl-3-oxopentanenitrile (also known as isobutyrylacetonitrile). This pathway is strategically sound as it directly assembles the pyrazole ring with the desired substituents in a single cyclization step.

Sources

Therapeutic Potential of 1-Phenyl-3-Isopropyl Pyrazole Derivatives

Executive Summary

The 1-phenyl-3-isopropyl pyrazole scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its unique balance of lipophilicity, steric bulk, and aromatic stacking potential. Unlike generic pyrazoles, the specific substitution pattern of a phenyl group at N1 and an isopropyl group at C3 creates a distinct pharmacological profile. This scaffold has emerged as a critical pharmacophore in the development of Cannabinoid Receptor 1 (CB1) antagonists , Dopamine D4 receptor modulators , and COX-2 selective inhibitors .

This guide provides a comprehensive technical analysis of this scaffold, detailing the synthetic pathways to control regioselectivity, the structure-activity relationships (SAR) driving its therapeutic efficacy, and validated experimental protocols for its characterization.

Chemical Biology & Structural Rationale[1][2]

The Pharmacophore

The biological activity of 1-phenyl-3-isopropyl pyrazole derivatives stems from the spatial arrangement of three key domains:

-

N1-Phenyl Ring: Provides

stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets. -

C3-Isopropyl Group: A bulky, lipophilic moiety that fills hydrophobic sub-pockets. Its steric demand is often superior to a methyl group for inducing conformational changes in receptors like CB1.

-

C4/C5 Substitution Vectors: The "growth vectors" where polar functional groups (carboxylates, amines, piperazines) are attached to modulate solubility and target specificity.

Mechanism of Action: GPCR Modulation

In the context of Central Nervous System (CNS) disorders, derivatives of this scaffold (e.g., piperazinyl-propyl variants) function as dual ligands. They antagonize the CB1 receptor while modulating Dopamine D4 receptors . This dual action is hypothesized to treat schizophrenia and cognitive impairment with fewer extrapyramidal side effects than traditional antipsychotics.

Figure 1: Dual signaling modulation pathway. The ligand targets both CB1 and D4 receptors, influencing downstream cAMP and ERK pathways to modulate neurotransmission.

Synthesis & Regiochemistry[4]

The synthesis of 1-phenyl-3-isopropyl pyrazoles is classically achieved via the condensation of phenylhydrazine with a 1,3-dicarbonyl compound. However, a critical challenge is regioselectivity .

The Regioselectivity Challenge

Reacting phenylhydrazine with an unsymmetrical diketone (e.g., 5-methylhexane-2,4-dione) can yield two isomers:

-

Isomer A (Target): 1-Phenyl-3-isopropyl-5-methylpyrazole.

-

Isomer B (Byproduct): 1-Phenyl-5-isopropyl-3-methylpyrazole.

The formation of the 1-phenyl-3-isopropyl isomer is generally favored by controlling the pH and solvent polarity, as the hydrazine nitrogen attacking the carbonyl is influenced by steric hindrance.

Validated Synthetic Protocol

Objective: Synthesis of 1-phenyl-3-isopropyl-5-methyl-1H-pyrazole.

Reagents:

-

Phenylhydrazine hydrochloride

-

5-methylhexane-2,4-dione (isobutyrylacetone)

-

Ethanol (Absolute)[1]

-

Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

-

Preparation: Dissolve 5-methylhexane-2,4-dione (10 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Addition: Add phenylhydrazine hydrochloride (11 mmol) slowly to the stirred solution.

-

Catalysis: Add 3-4 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor progress via TLC (Hexane:EtOAc 8:2).

-

Workup: Cool to room temperature. Evaporate ethanol under reduced pressure.

-

Extraction: Dissolve residue in Ethyl Acetate, wash with water (2x) and brine (1x). Dry over anhydrous

. -

Purification: The crude mixture often contains both isomers. Purify via Flash Column Chromatography using a gradient of Hexane -> 5% EtOAc/Hexane. The 1-phenyl-3-isopropyl isomer typically elutes after the 1-phenyl-5-isopropyl isomer due to slight differences in polarity caused by the shielding of the N-lone pair by the phenyl ring.

Figure 2: Synthetic route and regiochemical divergence. Optimization of conditions favors the 3-isopropyl isomer.

Therapeutic Applications & SAR

CNS Disorders (Schizophrenia & Cognitive Deficits)

Derivatives functionalized at the C5 position (e.g., with a piperazinyl-propyl chain) have shown high affinity for Dopamine D4 receptors .[2]

-

Key Insight: The 3-isopropyl group provides optimal filling of the D4 receptor's hydrophobic pocket, superior to the 3-methyl analog.

-

Data: In competitive binding assays, 1-phenyl-3-isopropyl derivatives often exhibit

values in the low nanomolar range (<10 nM) for D4.

Anti-Inflammatory (COX-2 Inhibition)

The scaffold shares homology with Celecoxib. The 1-phenyl group serves as the anchor, while the 3-isopropyl group mimics the role of the trifluoromethyl or methyl group in known COXib drugs, fitting into the cyclooxygenase channel.

Summary of Biological Activity[6][7]

| Derivative Class | C3 Substituent | C5 Substituent | Primary Target | Therapeutic Indication |

| Piperazinyl-propyl | Isopropyl | Piperazine linker | D4 / CB1 | Schizophrenia, Cognitive Impairment |

| Carbohydrazide | Isopropyl | Hydrazone moiety | Bacterial DNA Gyrase | Antimicrobial (S. aureus) |

| Sulfonamide | Isopropyl | Sulfonamide | COX-2 | Inflammation / Pain |

Experimental Protocols: Validation Assays

In Vitro CB1 Receptor Binding Assay

To validate the antagonistic potential of synthesized derivatives.

-

Materials: CHO cells overexpressing human CB1 receptor,

-CP55,940 (radioligand), Assay Buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA). -

Protocol:

-

Membrane Prep: Harvest CHO-CB1 cells and homogenize. Centrifuge at 40,000 x g to isolate membranes.

-

Incubation: Incubate membrane protein (10 µg) with

-CP55,940 (0.5 nM) and varying concentrations of the test 1-phenyl-3-isopropyl derivative ( -

Equilibrium: Incubate for 90 minutes at 30°C.

-

Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters soaked in 0.5% PEI.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate

and

-

Structure-Activity Relationship (SAR) Visualization

Figure 3: SAR Map highlighting the functional roles of the scaffold's domains.

References

-

Google Patents. Piperazinyl-propyl-pyrazole derivatives as dopamine D4 receptor antagonists. Patent US8236806B2. Link

-

BenchChem. Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. (Relevant for general pyrazole synthesis protocols). Link

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. (Provides antimicrobial data for related 1-phenyl-3-substituted scaffolds). Link

-

National Institutes of Health (PMC). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides. (Discusses 3-isopropyl pyrazole SAR).[3][2][4] Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. US8236806B2 - Piperazinyl-propyl-pyrazole derivatives as dopamine D4 receptor antagonists, and pharmaceutical compositions containing the same - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Bioisosterism: Optimizing the 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine Scaffold

Executive Summary

The 3-isopropyl-1-phenyl-1H-pyrazol-5-amine scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a hinge-binding motif in kinase inhibitors (e.g., DLK, FLT3, RET) and a core pharmacophore in GPCR ligands (e.g., CB1 antagonists). However, its utility is often compromised by two primary liabilities: rapid oxidative metabolism of the isopropyl group and poor aqueous solubility driven by the lipophilic phenyl-pyrazole core.

This technical guide provides a structural critique and bioisosteric optimization strategy for this scaffold. We move beyond simple substitution to explore core scaffold hopping and specific metabolic blocking strategies, supported by validated synthetic protocols and assay workflows.

Pharmacophore Deconstruction & Binding Mode

To optimize the molecule, we must first understand its binding contributions. The scaffold functions through three distinct vectors:

-

The Exocyclic Amine (H-Bond Donor): In kinase inhibitors, the C5-amine typically functions as a hydrogen bond donor to the hinge region (e.g., interacting with the backbone carbonyl of the gatekeeper residue).

-

The Phenyl Ring (Hydrophobic/Steric): This moiety often occupies a hydrophobic back-pocket (Selectivity Pocket) or participates in

- -

The Isopropyl Group (Lipophilic Fill): Located at C3, this group fills small lipophilic pockets. However, it is the primary site of metabolic attrition.

Diagram 1: Pharmacophore & Metabolic Liability Map

Figure 1: Structural dissection of the scaffold highlighting the critical metabolic liability at the isopropyl methine position.

Strategic Isosterism & Scaffold Hopping

The "Isopropyl Problem": Metabolic Blocking

The methine proton of the isopropyl group is highly susceptible to CYP450-mediated hydroxylation (specifically CYP3A4 and CYP2D6). This results in rapid clearance (

Optimization Strategy:

-

Cyclopropyl Replacement: The cyclopropyl group is a bioisostere of isopropyl.[1] It maintains steric bulk and lipophilicity but lacks the labile methine proton. The C-H bond dissociation energy (BDE) of cyclopropyl (approx. 106 kcal/mol) is significantly higher than the tertiary benzylic-like C-H of the isopropyl group (approx. 90 kcal/mol), rendering it metabolically robust.

-

tert-Butyl Replacement: Eliminates the abstractable proton entirely.

-

Difluoromethyl (

) or Trifluoromethyl (

Core Scaffold Hopping

To alter the vector of the substituents or improve solubility (lowering LogP), the pyrazole core can be replaced with alternative 5-membered heterocycles.

| Core Scaffold | Electronic Character | H-Bond Profile | Strategic Utility |

| Pyrazole | Electron Rich | Donor (NH) / Acceptor (N) | Balanced profile; standard kinase scaffold. |

| Isoxazole | Electron Deficient | Acceptor (N, O) | Lowers pKa of amine; improves metabolic stability; removes one H-bond donor. |

| Triazole (1,2,4) | Electron Poor | Donor/Acceptor | Increases polarity (lower LogP); introduces additional N-interaction points. |

| Imidazole | Basic | Donor/Acceptor | Increases basicity; improves solubility but may introduce hERG liability. |

Case Study Insight: Research into DLK inhibitors demonstrated that hopping from a pyrimidine to a pyrazole core improved CNS penetration and physicochemical properties while maintaining hinge-binding affinity [1]. Similarly, replacing pyrazoles with triazoles in JNK3 inhibitors significantly altered microsomal stability [2].[2]

Synthetic Protocol: Nanocatalytic "One-Pot" Assembly

While classical synthesis involves the condensation of

Reaction Scheme

Reagents: Substituted Benzaldehyde (if C4 substitution is desired) + Malononitrile + Phenylhydrazine +

Detailed Methodology (Adapted from Green Chem. Protocols [3])

-

Catalyst Preparation:

-

Dissolve

and -

Add NaOH solution dropwise until pH 10–12 is reached.

-

Heat at 80°C for 4 hours. Wash the precipitate and calcine at 600°C for 2 hours to obtain

nanoparticles.

-

-

Synthesis of 5-amino-1-phenyl-3-isopropyl-1H-pyrazole:

-

Reactants: Charge a round-bottom flask with 4,4-dimethyl-3-oxopentanenitrile (for t-butyl analog) or 4-methyl-3-oxopentanenitrile (for isopropyl analog) (1.0 mmol) and phenylhydrazine (1.0 mmol).

-

Solvent: Ethanol (5 mL).

-

Catalyst: Add

nanoparticles (10 mol%). -

Conditions: Reflux at 80°C for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

-

Workup: Cool to room temperature. The catalyst is magnetic; separate using an external magnet.[3]

-

Purification: Pour the reaction mixture into crushed ice. Filter the solid precipitate. Recrystallize from ethanol to yield the pure 5-amino isomer.[3]

-

Diagram 2: Synthetic Workflow

Figure 2: Green synthesis workflow utilizing magnetic nanocatalysts for high regioselectivity.

Validation: Metabolic Stability Assay

Once the isostere (e.g., the cyclopropyl analog) is synthesized, it is critical to validate the hypothesis that metabolic stability has improved compared to the isopropyl parent.

Protocol: Microsomal Stability (RLM/HLM)

Objective: Determine the Intrinsic Clearance (

-

Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Incubation:

-

Dilute compound to 1

in phosphate buffer (100 mM, pH 7.4) containing liver microsomes (0.5 mg protein/mL). -

Pre-incubate at 37°C for 5 minutes.

-

Start: Initiate reaction by adding NADPH (1 mM final concentration).

-

-

Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

-

Quench: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines

Success Criteria:

-

Parent (Isopropyl): Typically shows

min (High Clearance). -

Isostere (Cyclopropyl/t-Butyl): Target

min (Low/Moderate Clearance).

References

-

Patel, S., et al. (2015). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, and Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12).[4] Journal of Medicinal Chemistry. Available at: [Link]

-

Nietz, et al. (2012).[2] Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. (Cited via ACS context). Available at: [Link]

-

Der Pharma Chemica. (2014). Synthesis of polysubstituted amino pyrazole via multicomponent strategy using NiFe2O4 nanocatalyst.[3] Available at: [Link]

-

Lange, J. H., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocols: Strategic Synthesis of Pyrazolo[1,5-a]pyrimidines from 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

Strategic Overview: The Value of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry.[1][2] This fused, planar N-heterocyclic system is a cornerstone in the design of compounds with a wide spectrum of pharmacological activities.[3][4] Notably, derivatives have shown significant potential as potent and selective inhibitors of various protein kinases, which are crucial regulators in cellular signaling pathways frequently dysregulated in cancers.[3] Their applications extend to anticancer, anti-inflammatory, antiviral, and psychopharmacological agents, making them highly attractive targets for drug discovery and development programs.[1][3][4]

The synthetic versatility of this scaffold allows for systematic structural modifications across its periphery, enabling fine-tuning of its pharmacological properties.[2] The most robust and widely adopted synthetic strategy involves the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic compound.[1][2] This application note provides detailed protocols for synthesizing diverse pyrazolo[1,5-a]pyrimidines using 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine (CAS No. 14085-41-7) as the nucleophilic building block.[5]

The Core Reaction: Mechanism of Cyclocondensation

The formation of the pyrazolo[1,5-a]pyrimidine ring system from a 5-aminopyrazole is a classic example of a cyclocondensation reaction. The 5-aminopyrazole acts as a 1,3-bisnucleophile, while a partner molecule, typically a β-dicarbonyl compound or its equivalent, serves as a 1,3-bielectrophile.[1]

The mechanism proceeds through two key stages:

-

Initial Nucleophilic Attack: The exocyclic amino group (-NH2) of the pyrazole, being the more nucleophilic nitrogen, initiates an attack on one of the electrophilic carbonyl carbons of the β-dicarbonyl compound. This is often followed by a dehydration step to form an enamine intermediate.

-

Intramolecular Cyclization: The endocyclic pyrazole nitrogen (N1) then performs an intramolecular nucleophilic attack on the second carbonyl group. A final dehydration step results in the formation of the fused aromatic pyrimidine ring.

This reaction is typically catalyzed by acid (e.g., acetic acid, sulfuric acid) or base, which facilitates the condensation and subsequent cyclization steps.[3][6]

Caption: General reaction mechanism for pyrazolo[1,5-a]pyrimidine formation.

Experimental Protocols

The following protocols are designed as robust starting points for the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 3.1: Synthesis of 2,7-Dimethyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine

This protocol utilizes a symmetrical β-diketone, acetylacetone (pentane-2,4-dione), to generate a fully substituted pyrazolo[1,5-a]pyrimidine.

Step-by-Step Methodology:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine (1.0 g, 4.97 mmol).

-

Add glacial acetic acid (15 mL) to dissolve the starting material. Acetic acid serves as both the solvent and an acid catalyst.

-

Add acetylacetone (0.56 mL, 5.47 mmol, 1.1 eq) to the solution dropwise.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture slowly into 100 mL of ice-cold water with stirring.

-

A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water (3 x 20 mL) to remove residual acetic acid.

-

Dry the crude product in a vacuum oven.

-

For further purification, recrystallize the solid from ethanol to yield the pure product as a crystalline solid.

Data Summary Table:

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |

| 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine | 201.27 | 1.0 g | 4.97 | 1.0 |

| Acetylacetone | 100.12 | 0.56 mL | 5.47 | 1.1 |

| Glacial Acetic Acid | 60.05 | 15 mL | - | Solvent/Catalyst |

| Expected Product | 265.35 | - | - | Yield: 85-95% |

Protocol 3.2: Synthesis of 5-Isopropyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one

This protocol employs a β-ketoester, ethyl acetoacetate, resulting in the formation of a pyrimidinone derivative. The reaction with non-symmetrical biselectrophiles like ethyl acetoacetate is highly regioselective.[7]

Step-by-Step Methodology:

-

In a 50 mL round-bottom flask, dissolve 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine (1.0 g, 4.97 mmol) in absolute ethanol (20 mL).

-

Add ethyl acetoacetate (0.70 mL, 5.47 mmol, 1.1 eq).

-

Add a catalytic amount of piperidine (2-3 drops). The base catalyst facilitates the initial condensation.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours. Monitor by TLC until the starting amine spot disappears.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to promote precipitation.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol (2 x 10 mL).

-

Dry the product under vacuum to obtain the target pyrimidinone. The product is often pure enough for characterization, but can be recrystallized from a suitable solvent like ethanol or isopropanol if necessary.

Data Summary Table:

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |

| 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine | 201.27 | 1.0 g | 4.97 | 1.0 |

| Ethyl Acetoacetate | 130.14 | 0.70 mL | 5.47 | 1.1 |

| Piperidine | 85.15 | 2-3 drops | - | Catalyst |

| Absolute Ethanol | 46.07 | 20 mL | - | Solvent |

| Expected Product | 281.33 | - | - | Yield: 80-90% |

Purification and Characterization Workflow

A standardized workflow is critical for ensuring the purity and confirming the identity of the synthesized compounds.

Sources

- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]

- 5. chemscene.com [chemscene.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]